4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid
Description
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by a hydroxy group at position 4, a methyl group at position 6, and a trifluoromethyl (CF₃) substituent at position 2. Its molecular formula is C₁₂H₈F₃NO₃, with a molar mass of 283.20 g/mol (approximated from structural analogs) . The compound is commercially available, with suppliers offering purities ranging from 97% to 98% in quantities from 1 g to 25 kg, indicating its relevance in industrial and research applications .
Quinoline-3-carboxylic acid derivatives are widely studied for their bioactivity, including antimicrobial, antiparasitic, and enzyme-inhibitory properties.
Properties
IUPAC Name |
6-methyl-4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-5-2-3-7-6(4-5)9(17)8(11(18)19)10(16-7)12(13,14)15/h2-4H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSIRXOFPIPMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid, also known by its CAS number 75999-60-9, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H6F3N O3
- Molecular Weight : 257.17 g/mol
- CAS Number : 75999-60-9
The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and alters the electronic properties of the molecule. This modification can lead to increased potency in various biological assays.
- Inhibition of Enzymatic Activity : Studies have shown that compounds containing the trifluoromethyl group can significantly inhibit enzymes such as reverse transcriptase and various kinases, which are crucial in cancer and viral infections .
- Antimicrobial Activity : Research indicates that derivatives of quinoline exhibit strong antimicrobial properties. The trifluoromethyl group contributes to this activity by enhancing the compound's ability to penetrate microbial membranes .
- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses, although specific mechanisms remain to be elucidated .
Biological Activity Overview
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting potential use as an anticancer agent .
- Antiviral Properties : In vitro studies demonstrated that this compound could inhibit viral replication in models of HIV and other retroviruses, highlighting its potential as a therapeutic agent against viral infections .
- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion tests, indicating strong antimicrobial properties .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics make it particularly effective in developing drugs targeting bacterial infections and cancer therapies. Notably, derivatives of this compound have shown promising antibacterial and anticancer activities, making them candidates for further research and clinical development .
Case Study: Anticancer Activity
In a study investigating the anticancer properties of quinoline derivatives, compounds similar to this compound were found to inhibit cell proliferation in various cancer cell lines, suggesting potential for therapeutic applications .
Fluorescent Probes
The unique chemical structure of this compound allows it to be utilized in the development of fluorescent probes for biological imaging. These probes are essential tools in cellular biology, enabling researchers to visualize and track cellular processes in real-time, thus enhancing our understanding of biological functions and disease mechanisms .
Application Example: Cellular Imaging
Fluorescent probes derived from this compound have been employed in studies to observe cellular responses to drug treatments, providing insights into drug efficacy and mechanisms of action .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions. Its application enhances the accuracy of environmental monitoring techniques, particularly in assessing heavy metal contamination in water samples .
Example: Environmental Monitoring
Research has demonstrated the effectiveness of this compound in chelating heavy metals, facilitating their detection through spectroscopic methods. This application is crucial for environmental safety assessments and regulatory compliance .
Material Science
The compound is also being explored for its potential applications in material science, particularly in creating advanced materials such as coatings and polymers. Its stability and chemical resistance make it suitable for developing materials that can withstand harsh environmental conditions .
Research Insight: Coatings Development
Studies indicate that incorporating this compound into polymer matrices can enhance the durability and performance of coatings used in industrial applications, providing better protection against corrosion and wear .
Biochemical Research
In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding interactions. This research provides critical insights into metabolic pathways and drug interactions, contributing to the broader understanding of biochemical processes .
Application Example: Enzyme Inhibition Studies
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for developing enzyme inhibitors for therapeutic purposes .
Summary Table of Applications
| Application Area | Description | Key Findings/Insights |
|---|---|---|
| Pharmaceutical Development | Intermediate for antibacterial and anticancer agents | Promising activity against various cancer cell lines |
| Fluorescent Probes | Used in biological imaging | Enables real-time visualization of cellular processes |
| Analytical Chemistry | Reagent for detecting metal ions | Enhances accuracy of environmental monitoring |
| Material Science | Development of advanced materials like coatings | Improved durability against environmental degradation |
| Biochemical Research | Studies on enzyme inhibition and receptor binding | Insights into metabolic pathways and potential drug targets |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid and analogous quinoline derivatives significantly influence their physicochemical properties and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Quinoline-3-carboxylic Acid Derivatives
Key Observations:
Substituent Position and Bioactivity: The position of the CF₃ group modulates electronic effects. The 2-CF₃ group in the target compound may sterically hinder interactions with enzymes compared to 7-CF₃ analogs .
Functional Group Impact :
- Ester vs. Carboxylic Acid : Methyl esters (e.g., ) exhibit higher lipophilicity but require hydrolysis for activation, whereas the free carboxylic acid form (target compound) is directly bioactive .
- Hydroxy vs. Methoxy : The 4-hydroxy group in the target compound offers hydrogen-bonding capability, contrasting with the 6-methoxy group in , which enhances metabolic stability but reduces polarity .
Synthetic Accessibility: The target compound’s ethyl ester precursor (4-amino-6-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester) is a key intermediate, as hydrolysis yields the active carboxylic acid . Chlorinated analogs (e.g., ) show lower synthesis yields (41%), likely due to steric challenges in introducing multiple halogens .
Q & A
Q. What analytical methods detect degradation products under stressed conditions?
- Methodological Answer :
- LC-MS/MS identifies hydrolytic or oxidative degradation products (e.g., demethylated or decarboxylated derivatives).
- Forced degradation studies (acid/base/thermal stress) coupled with TLC monitoring reveal stability thresholds .
Methodological Notes for Contradictory Data
- Example : Discrepancies in antimicrobial activity data may arise from variations in bacterial strain susceptibility or assay protocols. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
